A Technical Guide to the Physical Properties and Applications of 1-(Bromomethyl)-4-cyclopropylbenzene
A Technical Guide to the Physical Properties and Applications of 1-(Bromomethyl)-4-cyclopropylbenzene
Abstract: 1-(Bromomethyl)-4-cyclopropylbenzene (CAS No. 1150617-57-4), also known as 4-(cyclopropyl)benzyl bromide, is a key organic building block increasingly utilized by researchers in medicinal chemistry and materials science. The strategic incorporation of a cyclopropyl moiety offers significant advantages in drug design, including enhanced metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(Bromomethyl)-4-cyclopropylbenzene, presents a standard protocol for its synthesis, outlines its chemical reactivity and applications, and details essential safety and handling procedures. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals employing this versatile reagent.
Introduction: The Strategic Value of the Cyclopropyl Moiety
The cyclopropyl group, once a chemical curiosity, is now a celebrated structural motif in modern drug discovery.[1][2] Its prevalence in FDA-approved pharmaceuticals is a testament to the unique physicochemical properties it imparts.[1] The significant ring strain of the three-membered ring results in C-H bonds that are shorter and stronger than those in typical alkanes, rendering the moiety less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] Furthermore, the rigid, planar nature of the cyclopropyl ring can act as a conformational lock, pre-organizing a molecule into its bioactive conformation and thereby enhancing binding potency for its biological target.[3]
1-(Bromomethyl)-4-cyclopropylbenzene is a bifunctional reagent that capitalizes on these benefits. It provides the advantageous cyclopropyl group while also featuring a highly reactive bromomethyl (benzylic bromide) handle. This benzylic bromide is an excellent electrophile, primed for nucleophilic substitution reactions, making the molecule an ideal starting point for introducing the 4-cyclopropylbenzyl fragment into a wide range of molecular scaffolds.
Physicochemical Properties
The fundamental physical and chemical properties of 1-(Bromomethyl)-4-cyclopropylbenzene are summarized below. These data are critical for experimental design, reaction monitoring, and purification.
| Property | Value | Source(s) |
| CAS Number | 1150617-57-4 | [4][5] |
| Molecular Formula | C₁₀H₁₁Br | [4] |
| Molecular Weight | 211.1 g/mol | [4] |
| Synonyms | 4-(Cyclopropyl)benzyl bromide | |
| Appearance | Solid | |
| Boiling Point | 272.1 ± 9.0 °C (Predicted) | [4] |
| Density | 1.436 ± 0.06 g/cm³ (Predicted) | [4] |
| Storage Conditions | Store at 2-8°C, under inert gas (Argon) | [6] |
Spectroscopic Profile and Analytical Characterization
While publicly available spectra are limited, the structure of 1-(Bromomethyl)-4-cyclopropylbenzene allows for a confident prediction of its key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.
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Aromatic Protons (4H): Two doublets in the range of δ 7.0-7.3 ppm, characteristic of a 1,4-disubstituted benzene ring.
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Benzylic Protons (2H): A sharp singlet around δ 4.5 ppm. The proximity to the electronegative bromine atom and the benzene ring results in a significant downfield shift.
-
Cyclopropyl Methine Proton (1H): A multiplet between δ 1.8-2.0 ppm.
-
Cyclopropyl Methylene Protons (4H): Two distinct multiplets in the upfield region of δ 0.6-1.0 ppm.
-
-
¹³C NMR: The carbon NMR spectrum should display 7 unique signals.
-
Aromatic Carbons: Four signals in the δ 120-145 ppm range, including the carbon attached to the bromine (ipso-carbon) and the carbon attached to the cyclopropyl group.
-
Benzylic Carbon (-CH₂Br): A signal around δ 33-35 ppm.
-
Cyclopropyl Carbons: Two signals in the upfield region, typically δ 10-16 ppm, for the methine (-CH) and methylene (-CH₂) carbons.
-
Mass Spectrometry (MS)
In mass spectrometry, the molecule will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine's two major isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in two peaks of similar intensity at m/z = 210 and m/z = 212. The most prominent fragment would likely correspond to the loss of the bromine radical (•Br) to form the highly stable 4-cyclopropylbenzyl carbocation at m/z = 131.
Infrared (IR) Spectroscopy
Key absorption bands would include C-H stretching for the aromatic and aliphatic (cyclopropyl and methylene) protons, C=C stretching for the aromatic ring (approx. 1600 cm⁻¹), and a characteristic C-Br stretching band in the fingerprint region (approx. 600-700 cm⁻¹).
Synthesis and Purification
Rationale: The most direct and common method for synthesizing benzylic bromides is through the free-radical bromination of the corresponding methyl-substituted arene. This reaction is highly selective for the benzylic position. The precursor, 4-cyclopropyltoluene, is commercially available. N-Bromosuccinimide (NBS) is used as the bromine source because it provides a low, constant concentration of Br₂, minimizing side reactions like aromatic bromination. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the reaction.
Step-by-Step Synthesis Protocol
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Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-cyclopropyltoluene (1 equivalent).
-
Reagents: Add a suitable solvent such as carbon tetrachloride (CCl₄) or cyclohexane, followed by N-Bromosuccinimide (NBS, 1.05 equivalents) and a catalytic amount of a radical initiator like AIBN.
-
Reaction: Heat the mixture to reflux. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct is removed by filtration.
-
Extraction: The filtrate is transferred to a separatory funnel and washed sequentially with water and brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product, an oil or solid, can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by flash column chromatography on silica gel.
Chemical Reactivity and Applications
The primary utility of 1-(Bromomethyl)-4-cyclopropylbenzene stems from the reactivity of the benzylic bromide. It is a potent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide variety of nucleophiles. This allows for the covalent attachment of the 4-cyclopropylbenzyl group to alcohols, amines, thiols, carboxylates, and other nucleophilic species.
Mechanism of Action: The Sₙ2 reaction proceeds via a backside attack by the nucleophile on the carbon atom bearing the bromine. The bromine atom is displaced as a bromide ion, which is an excellent leaving group. The stability of the transition state is enhanced by the adjacent benzene ring.
This reactivity makes it an invaluable tool for:
-
Drug Discovery: Synthesizing novel drug candidates where the cyclopropyl group can enhance metabolic stability or receptor binding.
-
Protecting Group Chemistry: Used to install the 4-cyclopropylbenzyl protecting group on sensitive functional groups.
-
Materials Science: Creating new polymers or functional materials incorporating the unique properties of the cyclopropylbenzene unit.
Safety, Handling, and Storage
Hazard Profile: 1-(Bromomethyl)-4-cyclopropylbenzene is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage (H314).[6] Like many benzylic bromides, it is also expected to be a lachrymator (an irritant that causes tearing).
GHS Hazard Pictograms: GHS05 (Corrosion), GHS07 (Irritant).[6] Signal Word: Danger.[6]
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors or dust.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Wear chemical safety goggles and a face shield.
-
Use a lab coat to protect skin and clothing.
-
-
Handling: Avoid all direct contact. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Storage
-
Store in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is between 2°C and 8°C.[6]
-
Keep the container tightly sealed and preferably under an inert atmosphere, such as argon, to prevent degradation from moisture or air.[6]
Conclusion
1-(Bromomethyl)-4-cyclopropylbenzene is a strategically important building block for chemical synthesis, particularly in the field of drug discovery. Its physical properties, characterized by its solid form and predicted high boiling point, combined with its well-defined chemical reactivity as a potent electrophile, make it a versatile tool for researchers. Understanding its spectroscopic signature, synthetic pathway, and stringent safety requirements is essential for its effective and safe utilization in the laboratory. This guide provides the foundational knowledge required for professionals to confidently incorporate this valuable reagent into their research and development workflows.
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